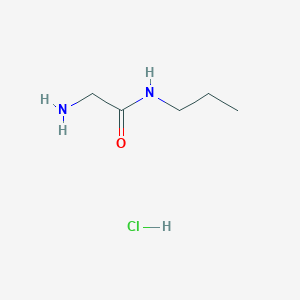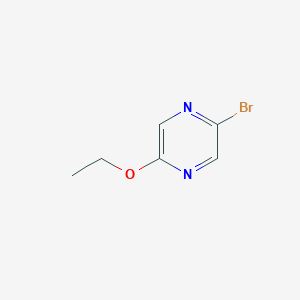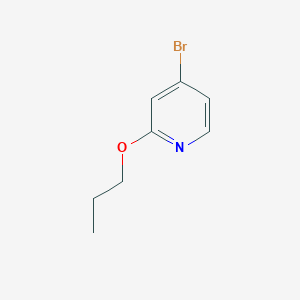
2-Amino-N-propylacetamide hydrochloride
Overview
Description
2-Amino-N-propylacetamide hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. The compound has a molecular formula of C5H13ClN2O and a molecular weight of 152.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-propylacetamide hydrochloride typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions .
Industrial Production Methods: Industrial production methods for amines, including this compound, often involve catalytic hydrogenation, zinc or tin in dilute hydrochloric acid, and sodium sulfide in ammonium hydroxide solution . These methods are preferred due to their efficiency and high yield of pure products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-propylacetamide hydrochloride undergoes various chemical reactions, including nucleophilic acyl substitution, partial hydrolysis of nitriles, and reactions with dehydrating reagents . These reactions are essential for the synthesis and modification of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acyl halides, anhydrides, and dehydrating agents such as dicyclohexylcarbodiimide (DCC) . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products: The major products formed from these reactions include various substituted amides and amine derivatives. These products are crucial for further applications in scientific research and industrial processes.
Scientific Research Applications
2-Amino-N-propylacetamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets . Industrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Amino-N-propylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully elucidated, it is known to exert its effects through nucleophilic substitution and acylation reactions . These interactions are crucial for its therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Amino-N-propylacetamide hydrochloride include other amides and amine derivatives such as N-methylacetamide and N-ethylacetamide . These compounds share similar chemical properties and reactivity patterns.
Uniqueness: What sets this compound apart from its similar compounds is its specific molecular structure, which allows for unique interactions and applications in various fields. Its solubility in water and ethanol also makes it more versatile for different industrial and research applications.
Properties
IUPAC Name |
2-amino-N-propylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-3-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIBQMLBCQRLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyrimidine](/img/structure/B1371945.png)


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)



![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)




